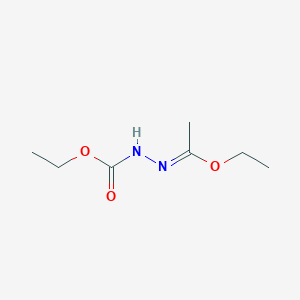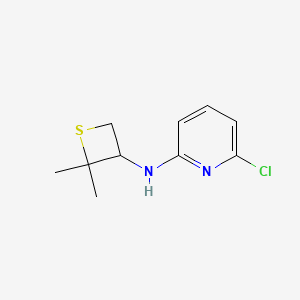
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position of the pyridine ring and an amine group attached to a 2,2-dimethylthietan-3-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridin-2-amine and 2,2-dimethylthietan-3-yl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalyst: A base, such as triethylamine or potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Reaction Temperature: The reaction mixture is typically heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Automation and process control systems are employed to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Triethylamine in dichloromethane at 50-80°C.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-Chloropyridin-2-amine
- 2,2-Dimethylthietan-3-ylamine
- 6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridine
Uniqueness
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of both a chloro group and a 2,2-dimethylthietan-3-yl moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13ClN2S |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
6-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13ClN2S/c1-10(2)7(6-14-10)12-9-5-3-4-8(11)13-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI 键 |
LIPXNYWCXSPTSA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NC2=NC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



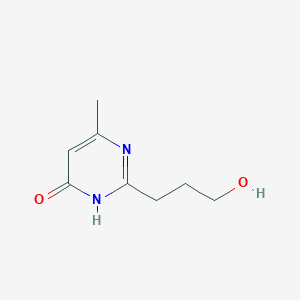
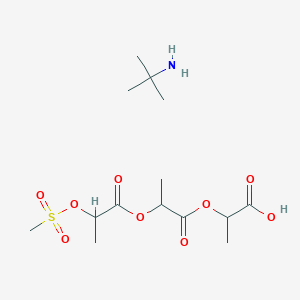
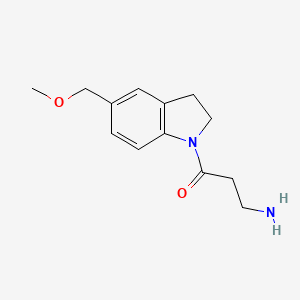
![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)

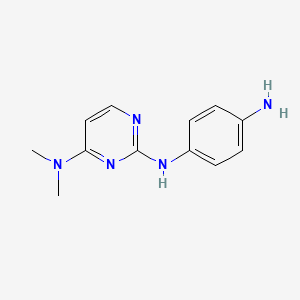
![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
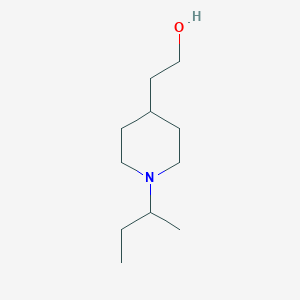

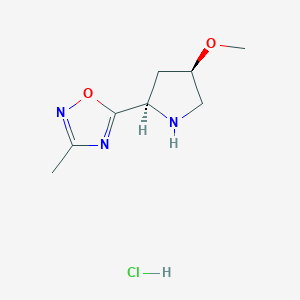

![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
